molecular formula C16H18BrNO B262337 N-(4-bromobenzyl)-2-(3-methoxyphenyl)ethanamine

N-(4-bromobenzyl)-2-(3-methoxyphenyl)ethanamine

Cat. No. B262337
M. Wt: 320.22 g/mol
InChI Key: RZTSEAAVCISPTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromobenzyl)-2-(3-methoxyphenyl)ethanamine, also known as 4-Br-Bn-2C-OCH3, is a chemical compound that belongs to the family of phenethylamines. It is a research chemical that has been used in scientific studies to explore its potential as a psychoactive substance and its mechanism of action.

Mechanism of Action

The mechanism of action of N-(4-bromobenzyl)-2-(3-methoxyphenyl)ethanamineCH3 is not fully understood. It is believed to act as a serotonin receptor agonist, particularly at the 5-HT2A receptor. This may contribute to its psychoactive effects, as serotonin is involved in the regulation of mood, cognition, and perception.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-bromobenzyl)-2-(3-methoxyphenyl)ethanamineCH3 are not well understood. It has been reported to increase the activity of certain neurotransmitters, such as dopamine and norepinephrine, which may contribute to its psychoactive effects. However, its long-term effects on the brain and other organs are not known.

Advantages and Limitations for Lab Experiments

N-(4-bromobenzyl)-2-(3-methoxyphenyl)ethanamineCH3 has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It has also been reported to have a low toxicity profile. However, its psychoactive effects may make it difficult to study in certain contexts, and its mechanism of action and physiological effects are not well understood.

Future Directions

There are several future directions for research on N-(4-bromobenzyl)-2-(3-methoxyphenyl)ethanamineCH3. One area of interest is its potential as a therapeutic agent for certain mental health conditions, such as depression and anxiety. Another area of interest is its mechanism of action and physiological effects, which could provide insights into the regulation of mood, cognition, and perception. Additionally, further studies on its toxicity profile and long-term effects are needed to ensure its safety for use in research.

Synthesis Methods

The synthesis method of N-(4-bromobenzyl)-2-(3-methoxyphenyl)ethanamineCH3 involves the reaction of 3-methoxyphenylacetone with N-bromosuccinimide (NBS) and benzylamine in the presence of acetic acid. The reaction proceeds through the formation of an intermediate bromoacetophenone, which then reacts with benzylamine to form N-(4-bromobenzyl)-2-(3-methoxyphenyl)ethanamineCH3. The final product is obtained by recrystallization from ethanol.

Scientific Research Applications

N-(4-bromobenzyl)-2-(3-methoxyphenyl)ethanamineCH3 has been used in scientific studies to investigate its potential as a psychoactive substance. It has been reported to have similar effects to other phenethylamines, such as 2C-B and 2C-I, including altered perception, mood, and cognition. However, its mechanism of action and physiological effects are not well understood.

properties

Product Name

N-(4-bromobenzyl)-2-(3-methoxyphenyl)ethanamine

Molecular Formula

C16H18BrNO

Molecular Weight

320.22 g/mol

IUPAC Name

N-[(4-bromophenyl)methyl]-2-(3-methoxyphenyl)ethanamine

InChI

InChI=1S/C16H18BrNO/c1-19-16-4-2-3-13(11-16)9-10-18-12-14-5-7-15(17)8-6-14/h2-8,11,18H,9-10,12H2,1H3

InChI Key

RZTSEAAVCISPTJ-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)CCNCC2=CC=C(C=C2)Br

Canonical SMILES

COC1=CC=CC(=C1)CCNCC2=CC=C(C=C2)Br

Origin of Product

United States

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